molecular formula C5H5N3O3S B13393116 (2-Aminothiazol-4-yl)hydroxyimino acetic acid

(2-Aminothiazol-4-yl)hydroxyimino acetic acid

Cat. No.: B13393116
M. Wt: 187.18 g/mol
InChI Key: RUVNPPRZXHQMHU-LREOWRDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothiazol-4-yl)hydroxyimino acetic acid typically involves the reaction of ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate with various reagents . One common method includes the condensation of chlorinated or brominated ethyl acetoacetate with thiourea, followed by hydrolysis . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Aminothiazol-4-yl)hydroxyimino acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxime derivatives, while reduction can produce amine compounds. Substitution reactions can lead to a variety of functionalized thiazole derivatives .

Properties

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

(2E)-2-[(2-amino-1,3-thiazol-4-yl)oxyimino]acetic acid

InChI

InChI=1S/C5H5N3O3S/c6-5-8-3(2-12-5)11-7-1-4(9)10/h1-2H,(H2,6,8)(H,9,10)/b7-1+

InChI Key

RUVNPPRZXHQMHU-LREOWRDNSA-N

Isomeric SMILES

C1=C(N=C(S1)N)O/N=C/C(=O)O

Canonical SMILES

C1=C(N=C(S1)N)ON=CC(=O)O

Origin of Product

United States

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